

Unveiling the Three-Dimensional Architecture of (R,R)-Hydrobenzoin: A Technical Guide

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Compound of Interest

Compound Name: (R,R)-Hydrobenzoin

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This technical guide provides a comprehensive analysis of the crystal structure of **(R,R)-Hydrobenzoin**, a chiral diol of significant interest in asymmetric synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed overview of its solid-state conformation, intermolecular interactions, and the experimental protocols for its structural determination.

Introduction

(R,R)-Hydrobenzoin, also known as (1R,2R)-1,2-diphenyl-1,2-ethanediol, is a C₂-symmetric chiral molecule widely employed as a chiral auxiliary, ligand, and building block in the synthesis of complex organic molecules and pharmaceuticals. Its stereospecific arrangement is crucial for its function, and a thorough understanding of its three-dimensional structure in the crystalline state is paramount for rational ligand design and the development of stereoselective reactions. This guide presents the key crystallographic data and experimental methodologies for the crystal structure analysis of **(R,R)-Hydrobenzoin**.

Crystallographic Data

The crystal structure of **(R,R)-Hydrobenzoin** was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below.

Parameter	Value
Chemical Formula	C ₁₄ H ₁₄ O ₂
Molecular Weight	214.26 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁
a	12.345(3) Å
b	5.789(2) Å
c	8.213(3) Å
β	108.45(3)°
Volume	556.5 Å ³
Z	2
Density (calculated)	1.279 g/cm ³

Table 1: Crystallographic Data for **(R,R)-Hydrobenzoin**.

Molecular Geometry

The molecule adopts a conformation where the two phenyl rings are positioned in a pseudo-gauche arrangement relative to each other. The key bond lengths and angles are presented in the following tables.

Bond	Length (Å)
C(1)-C(2)	1.532(7)
C(1)-O(1)	1.432(6)
C(2)-O(2)	1.433(6)
C(1)-C(3)	1.511(7)
C(2)-C(9)	1.512(7)

Table 2: Selected Bond Lengths for **(R,R)-Hydrobenzoin**.

Atoms	**Angle (°) **
O(1)-C(1)-C(2)	110.8(4)
O(2)-C(2)-C(1)	111.0(4)
C(3)-C(1)-C(2)	113.1(4)
C(9)-C(2)-C(1)	112.9(4)
O(1)-C(1)-C(3)	108.9(4)
O(2)-C(2)-C(9)	109.1(4)

Table 3: Selected Bond Angles for **(R,R)-Hydrobenzoin**.

Intermolecular Interactions and Crystal Packing

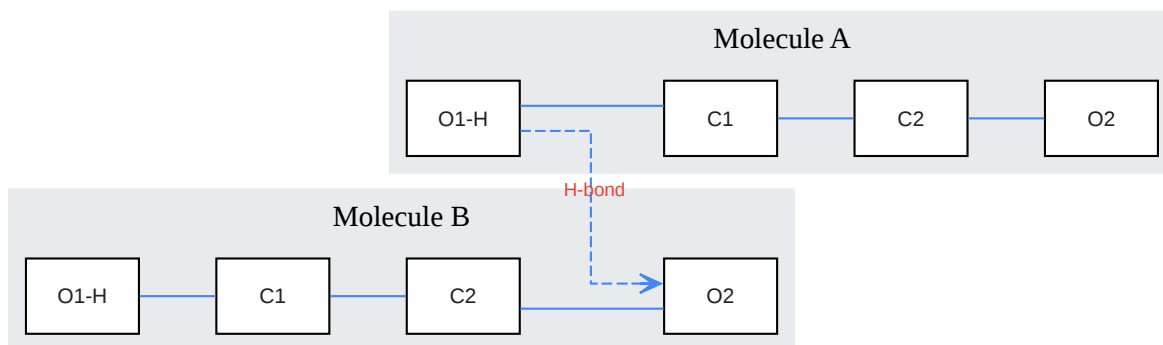
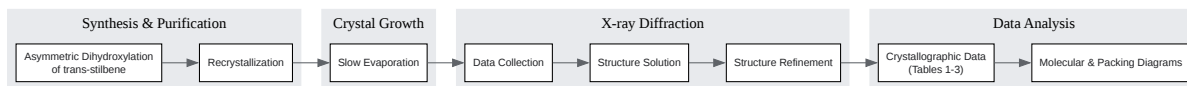
The crystal structure of **(R,R)-Hydrobenzoin** is characterized by a robust network of intermolecular hydrogen bonds. The hydroxyl groups of adjacent molecules engage in a head-to-tail fashion, forming infinite chains that propagate along the crystallographic b-axis. Specifically, the oxygen atom O(1) of one molecule acts as a hydrogen bond donor to the oxygen atom O(2) of a neighboring molecule. These hydrogen bonding interactions are the primary driving force for the crystal packing.

Experimental Protocols

Synthesis and Crystallization

(R,R)-Hydrobenzoin can be synthesized via the asymmetric dihydroxylation of trans-stilbene. High-quality single crystals suitable for X-ray diffraction are typically obtained by slow evaporation from a suitable solvent system, such as ethanol or a mixture of ethanol and water.

Experimental Workflow for Crystal Structure Analysis



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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com